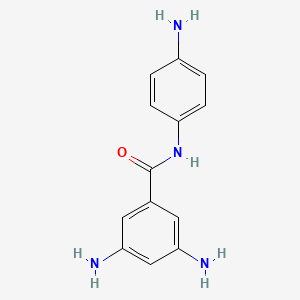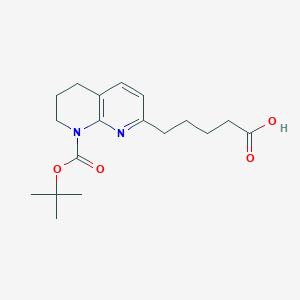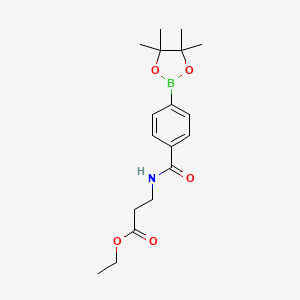
3,5-diamino-N-(4-aminophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diamino-N-(4-aminophenyl)benzamide is a novel triamine compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of three amino groups attached to a benzamide core, making it a versatile building block for the synthesis of advanced materials and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N-(4-aminophenyl)benzamide typically involves the condensation of 3,5-dinitrobenzoyl chloride with 4-aminophenylamine, followed by reduction of the nitro groups to amino groups. The reaction is carried out in the presence of a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,5-diamino-N-(4-aminophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-diamino-N-(4-aminophenyl)benzamide has a wide range of applications in scientific research, including:
Biology: The compound is investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-diamino-N-(4-aminophenyl)benzamide involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with proteins and other biomolecules is of particular interest .
Comparison with Similar Compounds
Similar Compounds
- 3,5-diamino-N-(4-methylphenyl)benzamide
- 3,5-diamino-N-(4-chlorophenyl)benzamide
- 3,5-diamino-N-(4-nitrophenyl)benzamide
Uniqueness
3,5-diamino-N-(4-aminophenyl)benzamide stands out due to its unique combination of three amino groups and a benzamide core, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications in the synthesis of advanced materials and polymers, as well as in scientific research .
Properties
Molecular Formula |
C13H14N4O |
|---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
3,5-diamino-N-(4-aminophenyl)benzamide |
InChI |
InChI=1S/C13H14N4O/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,14-16H2,(H,17,18) |
InChI Key |
HWYQOMOHBPPWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)



![2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983040.png)

![tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13983048.png)




